molecular formula C23H35O8P B12744924 Phostriecin free acid CAS No. 1213827-23-6

Phostriecin free acid

Cat. No.: B12744924
CAS No.: 1213827-23-6
M. Wt: 470.5 g/mol
InChI Key: LVMADDXZVOMHTH-AMXMUAFGSA-N
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Description

Phostriecin free acid (originally misassigned as Sultriecin) is a phosphate monoester natural product with potent and selective inhibitory activity against protein phosphatase 2A (PP2A), a key enzyme implicated in tumor suppression and cell cycle regulation . Structurally, it features a 20-membered macrolactone core containing an α,β-unsaturated lactone, a C9-phosphate group, and a hydrophobic Z,Z,E-configured triene side chain (C12–C22) . Its biological activity stems from its ability to coordinate with the bimetallic catalytic core of PP2A, disrupting phosphatase activity and inducing apoptosis in cancer cells . The compound’s instability in clinical trials has been attributed to its sensitive triene moiety, prompting efforts to synthesize stable analogues .

Properties

CAS No.

1213827-23-6

Molecular Formula

C23H35O8P

Molecular Weight

470.5 g/mol

IUPAC Name

[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C23H35O8P/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1

InChI Key

LVMADDXZVOMHTH-AMXMUAFGSA-N

Isomeric SMILES

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of phostriecin free acid involves multiple steps, including the formation of the phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail. The synthesis begins with the preparation of key intermediates, followed by their assembly under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to ensure the correct stereochemistry and functional group placement .

Chemical Reactions Analysis

Types of Reactions

Phostriecin free acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Phostriecin free acid has a wide range of scientific research applications:

Mechanism of Action

Phostriecin free acid exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s unique structure, including the phosphate monoester and the α,β-unsaturated lactone, is crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phostriecin belongs to a family of PP2A inhibitors that includes Fostriecin, Cytostatin, and Sultriecin. Below is a detailed comparison of structural and functional properties:

Table 1: Comparative Analysis of Phostriecin and Analogues

Compound Key Structural Features PP2A Inhibition (IC₅₀) Selectivity (PP2A vs. PP1/PP5) Stability
Phostriecin C9-phosphate, α,β-unsaturated lactone, Z,Z,E-triene Moderate High selectivity (>100-fold) Low (triene degradation)
Sultriecin C9-sulfate, α,β-unsaturated lactone, Z,Z,E-triene Inactive None Low
Fostriecin C9-phosphate, α,β-unsaturated lactone, modified triene High (170x Phostriecin) Extreme selectivity (>500-fold) Moderate
Cytostatin C9-phosphate, saturated lactone, Z,Z,E-triene Low (15x Phostriecin) Moderate High
Dephosphophostriecin C9-free alcohol, α,β-unsaturated lactone, Z,Z,E-triene Inactive None Moderate

Key Structural Determinants of Activity

Phosphate vs. Sulfate/Free Alcohol :

  • The C9-phosphate group is critical for PP2A inhibition, as shown by the inactivity of Sultriecin (sulfate) and Dephosphophostriecin (free alcohol). The phosphate coordinates with the enzyme’s Mn²⁺/Fe²⁺ core, while sulfate or hydroxyl groups fail to bind effectively .
  • Replacement of phosphate with sulfate reduces activity by >250-fold .

α,β-Unsaturated Lactone :

  • The unsaturated lactone enhances activity 12-fold compared to saturated analogues (e.g., Cytostatin). This moiety likely stabilizes the twist-boat conformation required for enzyme interaction .

Z,Z,E-Triene Side Chain :

  • The hydrophobic triene contributes ~200-fold to potency. Saturation or reconfiguration (e.g., E,Z,Z) abolishes activity and selectivity .
  • The triene’s instability in Phostriecin led to clinical trial discontinuation; however, analogues with stabilized trienes (e.g., fully saturated chains) showed reduced potency .

Stereochemical Configuration :

  • Antiperiplanar stereochemistry at C9–C11 is essential for intramolecular hydrogen bonding, which rigidifies the macrolactone and optimizes enzyme binding .

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